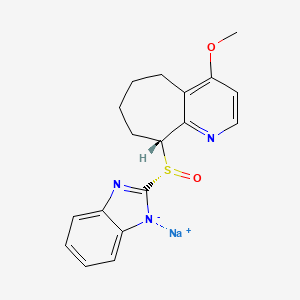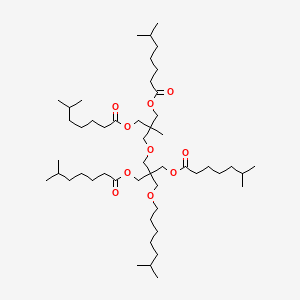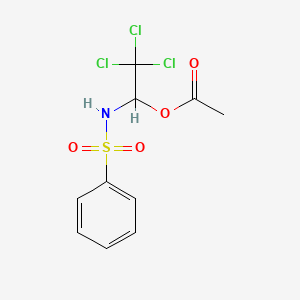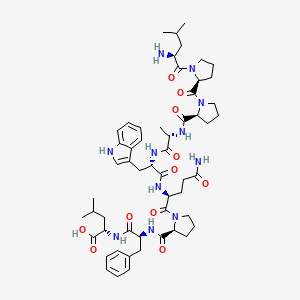
Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound features a silane core with a phenyl group and a trioxabicyclo octane structure, making it a subject of interest in advanced material science and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” likely involves multiple steps, including the formation of the trioxabicyclo octane structure, the attachment of the phenyl group, and the incorporation of the silane moiety. Typical reaction conditions may include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may target the phenyl group or other functional groups within the molecule.
Substitution: The phenyl group or other substituents may be replaced by different functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.
Biology
In biological research, organosilicon compounds are often explored for their potential use in drug delivery systems and as biocompatible materials. The trioxabicyclo octane structure may offer unique interactions with biological molecules.
Medicine
Medical applications may include the development of new pharmaceuticals or diagnostic agents. The stability and reactivity of the silane group can be harnessed to create compounds with therapeutic potential.
Industry
In industry, this compound may be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its thermal stability and chemical resistance make it suitable for high-performance applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other organosilicon compounds with different substituents or structural variations. Examples include:
- Trimethylsilyl derivatives
- Phenylsilane compounds
- Trioxabicyclo octane derivatives
Uniqueness
What sets “Silane, (((4-(1,1-dimethylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” apart is its unique combination of a silane core, a phenyl group, and a trioxabicyclo octane structure. This combination may impart specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
| 108636-25-5 | |
Fórmula molecular |
C20H28O3Si |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-[4-(4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H28O3Si/c1-18(2,3)19-13-21-20(22-14-19,23-15-19)17-9-7-16(8-10-17)11-12-24(4,5)6/h7-10H,13-15H2,1-6H3 |
Clave InChI |
ATGBINQKNBKIGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


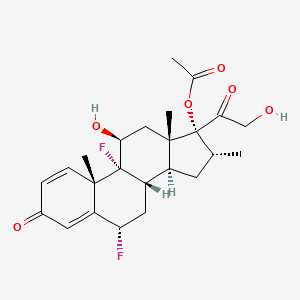
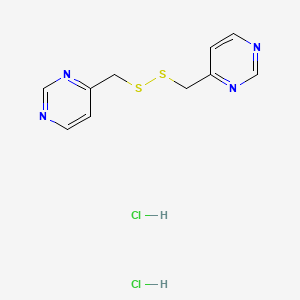
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)



